molecular formula C13H13BrN2O3 B13926379 5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one

5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one

Cat. No.: B13926379
M. Wt: 325.16 g/mol
InChI Key: NIWDFQAWWGERJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methoxypyridazine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methoxy-2-(4-methylbenzyl)pyridazin-3(2H)-one
  • 5-Bromo-6-methoxy-2-(4-chlorobenzyl)pyridazin-3(2H)-one
  • 5-Bromo-6-methoxy-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Uniqueness

5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

5-bromo-6-methoxy-2-[(4-methoxyphenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C13H13BrN2O3/c1-18-10-5-3-9(4-6-10)8-16-12(17)7-11(14)13(15-16)19-2/h3-7H,8H2,1-2H3

InChI Key

NIWDFQAWWGERJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.